molecular formula C66H257Cl2N9O24 B568235 VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT CAS No. 123409-00-7

VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT

Cat. No. B568235
CAS RN: 123409-00-7
M. Wt: 1632.721
InChI Key: ARNOCQCQWLXLRG-UHFFFAOYSA-N
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Description

Vancomycin Hydrochloride is a glycopeptide antibiotic produced by Streptomyces orientalis . It is suitable for plant cell culture and is used as an antibiotic in various applications . It is a heptapeptide and its mode of action is to block bacterial cell wall biosynthesis at the level of peptidoglycan .


Synthesis Analysis

Vancomycin is a tricyclic glycopeptide antibiotic produced by the fermentation of Streptomyces orientalis . It inhibits bacterial synthesis by three main mechanisms: inhibition of the synthesis of peptidoglycan, alteration of the cell membrane permeability, and interference with RNA synthesis in the cytoplasm .


Molecular Structure Analysis

The empirical formula of Vancomycin Hydrochloride is C66H75Cl2N9O24·HCl . It has a molecular weight of 1485.71 .


Chemical Reactions Analysis

Vancomycin is a concentration-independent antibiotic, meaning its antimicrobial activity depends on the duration that the serum drug concentration exceeds the minimum inhibitory concentration of the target organism . The most prevailing method found for vancomycin detection in human plasma is high-performance liquid chromatography (HPLC), followed by microbiological assays .


Physical And Chemical Properties Analysis

Vancomycin Hydrochloride is a powder that is off-white to brown or white to orange-brown in color . It is soluble in water, with a solubility of 50 mg/mL, clear, colorless to dark yellow .

Mechanism of Action

Vancomycin’s bactericidal action results primarily from inhibition of cell-wall biosynthesis. Specifically, it prevents the incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacteria .

Safety and Hazards

Vancomycin Hydrochloride may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Research is being conducted to enhance the oral bioavailability of Vancomycin Hydrochloride by promoting its intestinal permeability . This could potentially increase the effectiveness of the drug and make it more accessible for treatment purposes .

properties

CAS RN

123409-00-7

Molecular Formula

C66H257Cl2N9O24

Molecular Weight

1632.721

IUPAC Name

azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride

InChI

InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2

InChI Key

ARNOCQCQWLXLRG-UHFFFAOYSA-N

SMILES

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl

Origin of Product

United States

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